N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-fluorophenyl)acetamide is a synthetic organic compound with the molecular formula and a molecular weight of approximately 346.3 g/mol. The compound is characterized by its complex structure, which includes an oxazole ring and multiple fluorinated phenyl groups. It has garnered attention in scientific research for its potential applications in medicinal chemistry and pharmacology, particularly due to the presence of the acetamide functional group that may influence biological activity.
This compound is classified under the category of oxazole derivatives and is a part of the broader class of acetamides. It can be sourced from chemical suppliers specializing in research compounds, such as BenchChem, where it is available for purchase with a typical purity of 95%. The unique combination of functional groups within its structure suggests potential for diverse pharmacological applications.
The synthesis of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-fluorophenyl)acetamide typically involves several key steps:
These synthetic routes may vary based on specific reagents and conditions used, but they generally follow established protocols for synthesizing oxazole-containing compounds .
The molecular structure of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-fluorophenyl)acetamide can be represented using various notations:
C1=CC(=CC=C1CC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F)F
GLSZROWJEGVTOT-UHFFFAOYSA-N
The compound features a complex arrangement of rings and substituents that contribute to its chemical properties and potential biological activity. The presence of fluorine atoms enhances lipophilicity and may affect binding interactions in biological systems.
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-fluorophenyl)acetamide can participate in various chemical reactions:
These reactions are significant for exploring modifications that could enhance biological activity or alter pharmacokinetic properties .
The mechanism of action for N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-fluorophenyl)acetamide is not fully elucidated but is hypothesized to involve interaction with specific biological targets such as enzymes or receptors. The oxazole ring may facilitate binding due to its heterocyclic nature, while the fluorinated phenyl groups could enhance hydrophobic interactions within target sites.
Research into similar compounds suggests that modifications in structure can significantly impact their mechanism of action, potentially leading to varied pharmacological effects such as anti-inflammatory or analgesic properties .
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-fluorophenyl)acetamide exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate handling procedures and potential applications in research settings .
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-fluorophenyl)acetamide has potential applications in various scientific fields:
The ongoing research into similar compounds highlights their versatility and importance in drug discovery and development processes .
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1